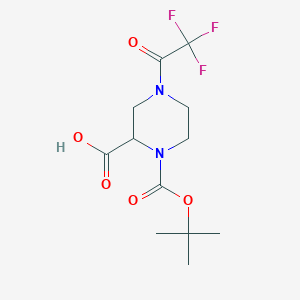
1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid
描述
1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetyl group
准备方法
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the trifluoroacetyl group: The trifluoroacetyl group is added by reacting the Boc-protected piperazine with trifluoroacetic anhydride (TFAA) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
化学反应分析
1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, where nucleophiles such as amines or thiols replace the trifluoroacetyl moiety, forming new derivatives.
Hydrolysis: The Boc protecting group can be removed through acidic hydrolysis using reagents like hydrochloric acid or trifluoroacetic acid, yielding the deprotected piperazine derivative.
科学研究应用
1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is utilized in biochemical research to study enzyme interactions and protein modifications.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modification of these targets, leading to changes in their activity or function. The trifluoroacetyl group, in particular, can form strong interactions with active sites of enzymes, inhibiting their activity and altering biochemical pathways.
相似化合物的比较
1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-4-(acetyl)-2-piperazinecarboxylic acid: This compound lacks the trifluoroacetyl group, resulting in different reactivity and applications.
1-(tert-Butoxycarbonyl)-4-(benzoyl)-2-piperazinecarboxylic acid:
1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)-2-piperazinecarboxylic acid: The methoxycarbonyl group imparts distinct properties, making this compound suitable for different applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the trifluoroacetyl group, which confer specific chemical reactivity and versatility in various research and industrial contexts.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroacetyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O5/c1-11(2,3)22-10(21)17-5-4-16(6-7(17)8(18)19)9(20)12(13,14)15/h7H,4-6H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJRJODEOWKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123483 | |
| Record name | 1,2-Piperazinedicarboxylic acid, 4-(2,2,2-trifluoroacetyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353496-73-7 | |
| Record name | 1,2-Piperazinedicarboxylic acid, 4-(2,2,2-trifluoroacetyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353496-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Piperazinedicarboxylic acid, 4-(2,2,2-trifluoroacetyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464137.png)
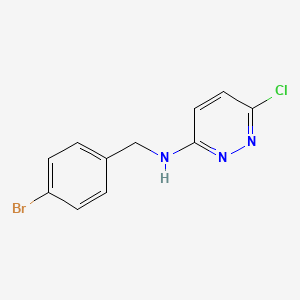
![1-({[(Pyridin-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464141.png)
![2-[(6-Propylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1464142.png)
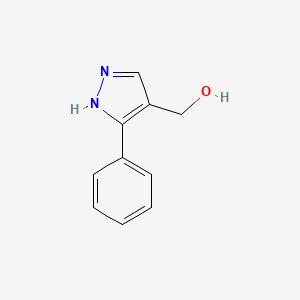
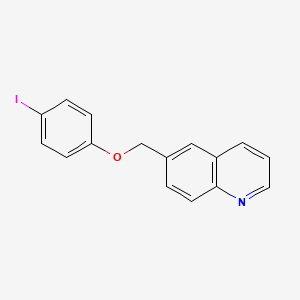
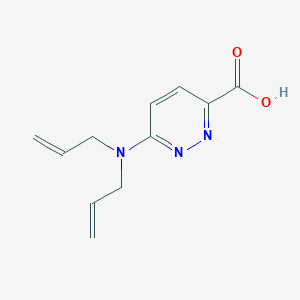
![4-[2-(4-Bromophenoxy)ethyl]pyridine](/img/structure/B1464151.png)
![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)
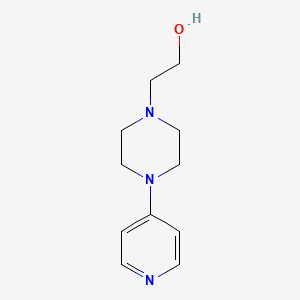
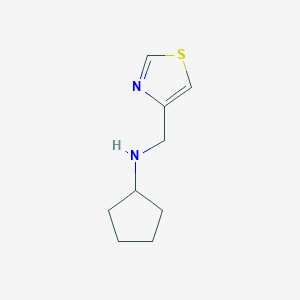
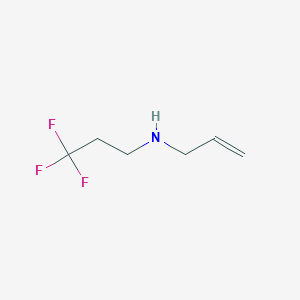
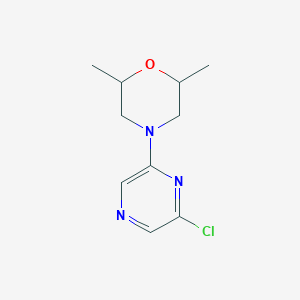
![3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile](/img/structure/B1464159.png)
